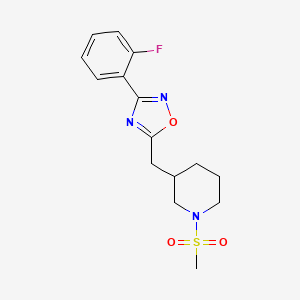

3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Beschreibung

This compound belongs to the 1,2,4-oxadiazole class, a heterocyclic scaffold known for its versatility in medicinal chemistry and agrochemical applications . The molecule features a 2-fluorophenyl group at position 3 of the oxadiazole ring and a piperidine moiety at position 5, modified with a methylsulfonyl group. The piperidine ring likely contributes to conformational flexibility and bioavailability .

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)-5-[(1-methylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O3S/c1-23(20,21)19-8-4-5-11(10-19)9-14-17-15(18-22-14)12-6-2-3-7-13(12)16/h2-3,6-7,11H,4-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMWCSMMYUZJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and piperidinylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated processes to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring or the attached phenyl and piperidinyl groups are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxadiazole derivatives, while substitution reactions can produce a variety of substituted oxadiazoles.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit cell proliferation in various cancer cell lines, including breast (MCF7) and colorectal (HCT116) cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Case Study:

A recent study demonstrated that a related oxadiazole compound exhibited higher efficacy than standard chemotherapeutic agents like sunitinib and 5-fluorouracil against cancer cell lines. The compound was shown to target multiple pathways involved in tumor growth, including EGFR and VEGFR-2 inhibition .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibition of COX-II specifically has been linked to reduced pain and inflammation in various models .

Data Summary:

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 0.011 | COX-II |

| Compound B | 0.025 | COX-I |

Antiviral Activity

Emerging studies suggest that oxadiazole derivatives may possess antiviral properties. For example, certain compounds have shown activity against SARS-CoV-2 in vitro, demonstrating their potential as antiviral agents during viral pandemics .

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal applications, the compound may inhibit or activate certain enzymes or receptors involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ataluren (PTC124)

- Structure : 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid .

- Key Differences : Replaces the piperidinylmethyl-sulfonyl group with a benzoic acid moiety.

- Activity : Promotes readthrough of premature termination codons in genetic disorders .

- Inference : The absence of the piperidine-sulfonyl group in Ataluren suggests that the target compound may have distinct pharmacokinetic or target-binding profiles.

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine

- Structure : 4-Fluorophenyl at position 3 and unmodified piperidine at position 5 .

- Key Differences : Fluorine position (4- vs. 2- on phenyl) and lack of methylsulfonyl on piperidine.

5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole (SH-5753)

- Structure : Chloromethyl group at position 5 and 2-fluorophenyl at position 3 .

- Key Differences : Simpler structure lacking the piperidine-sulfonyl chain.

3-{3-[(Methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine Hydrochloride

- Structure : Methylsulfonyl group attached to the oxadiazole via a methylene bridge .

- Key Differences : Sulfonyl group is on the oxadiazole rather than the piperidine.

- Implications : The target compound’s sulfonyl-piperidine modification may enable better interaction with charged binding pockets (e.g., enzyme active sites) .

5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

- Structure: Bromophenoxy and methoxyphenyl substituents .

- Key Differences: Bulky bromophenoxy group replaces the piperidine-sulfonyl chain.

- Activity : Methoxy and bromo groups likely increase lipophilicity, contrasting with the target compound’s balance of polarity and hydrophobicity .

Research Findings and Implications

- Bioisosteric Potential: The 1,2,4-oxadiazole ring in the target compound serves as a bioisostere for amides, improving metabolic stability compared to peptide-like structures .

- Apoptosis Induction : Oxadiazoles with fluorophenyl groups (e.g., 1d in ) demonstrate apoptosis-inducing activity, hinting at anticancer applications for the target compound .

Biologische Aktivität

3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole class. Its unique structure, characterized by a fluorophenyl group and a piperidinylmethyl moiety, suggests potential for diverse biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

The compound has the following chemical structure and properties:

| Property | Description |

|---|---|

| IUPAC Name | 3-(2-fluorophenyl)-5-[(1-methylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole |

| Molecular Formula | C15H18FN3O3S |

| Molecular Weight | 331.39 g/mol |

| CAS Number | 1706105-69-2 |

The biological activity of 3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. It is hypothesized to modulate enzyme activities or receptor functions critical in various disease processes. This modulation may occur through:

- Enzyme Inhibition: The compound may inhibit enzymes associated with cancer and neurodegenerative diseases.

- Receptor Binding: It can potentially bind to receptors involved in neurotransmission and cell signaling pathways.

Anticancer Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole have shown promising results in inhibiting cell proliferation in various cancer cell lines.

A comparative analysis revealed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2-Fluorophenyl)-... | MCF-7 | 0.65 |

| 3-(2-Chlorophenyl)-... | MCF-7 | 0.75 |

| Doxorubicin | MCF-7 | 10.38 |

These findings suggest that the fluoro substitution enhances the cytotoxic effects compared to other halogenated analogs .

Neuroprotective Effects

In addition to anticancer properties, oxadiazole derivatives have been studied for their neuroprotective effects. The inhibition of acetylcholinesterase (AChE) is crucial in Alzheimer's disease treatment. Compounds similar to our target compound have demonstrated AChE inhibition with varying potencies:

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| Compound A | 0.12 |

| Compound B | 0.25 |

| 3-(2-Fluorophenyl)-... | TBD |

The ability of these compounds to inhibit AChE suggests potential therapeutic applications in neurodegenerative diseases .

Case Studies

-

Anticancer Activity Evaluation:

A study assessed the cytotoxic effects of various oxadiazole derivatives on MCF-7 breast cancer cells. The compound exhibited significant apoptosis induction through increased p53 expression and caspase activation . -

Neuroprotective Study:

In vitro assays demonstrated that certain oxadiazole derivatives effectively inhibited AChE activity, providing a basis for further exploration as potential treatments for Alzheimer’s disease .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-(2-fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling a fluorophenyl-substituted oxadiazole precursor with a methylsulfonyl-piperidine moiety. Key steps include:

- Cyclocondensation : Use 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with a piperidine derivative under coupling agents like EDCI/HOBt.

- Sulfonylation : Treat the piperidine intermediate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Characterization : Employ / NMR, HRMS for structural confirmation, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. Q2. How does the methylsulfonyl-piperidine group influence the compound’s physicochemical properties and bioavailability?

Methodological Answer: The methylsulfonyl group enhances polarity, improving water solubility and metabolic stability. Computational tools (e.g., LogP calculators) predict a moderate partition coefficient (~2.5–3.5), balancing lipophilicity for membrane permeability. Piperidine’s conformational flexibility aids target engagement, as seen in mGlu5 modulators . Experimental validation via PAMPA assays or Caco-2 cell models is recommended to assess permeability .

Advanced Research Questions

Q. Q3. What structure-activity relationship (SAR) strategies optimize the bioactivity of this compound in oncology or CNS targets?

Methodological Answer:

- Fluorophenyl Substitution : The 2-fluorine position minimizes metabolic oxidation while maintaining π-π stacking with hydrophobic pockets (e.g., TIP47 in apoptosis induction) .

- Piperidine Modifications : Replace methylsulfonyl with bioisosteres like sulfonamides or acyl groups to modulate receptor binding kinetics. For CNS targets, prioritize compounds with ClogP < 3 to cross the BBB .

- Oxadiazole Core : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C5 to enhance electrophilicity and covalent target engagement .

Q. Q4. How can researchers resolve contradictions in biological activity data across different cell lines or animal models?

Methodological Answer:

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or phosphoproteomics to identify pathway-specific responses. For example, apoptosis induction in T47D cells (breast cancer) but not in MX-1 models may reflect differential expression of TIP47 or IGF II receptors .

- Species-Specific Factors : Validate target homology (e.g., mGlu5 receptor isoforms) between human and rodent models using BLAST or cryo-EM structures .

- Dose Optimization : Perform PK/PD studies to correlate plasma concentrations with target engagement (e.g., ERK phosphorylation in hippocampus vs. striatum) .

Q. Q5. What experimental and computational methods validate the molecular target of this compound?

Methodological Answer:

- Photoaffinity Labeling : Synthesize a probe with a photoactivatable group (e.g., diazirine) to crosslink with the target protein. Subsequent pull-down assays and LC-MS/MS identify binding partners (e.g., TIP47 in apoptosis studies) .

- Molecular Dynamics (MD) Simulations : Simulate docking poses with putative targets (e.g., mGlu5’s transmembrane domain) using Schrödinger Suite or AutoDock. Validate with mutagenesis (e.g., alanine scanning of receptor residues) .

- CoMFA Models : Develop 3D-QSAR models to predict activity cliffs and guide structural optimization .

Q. Q6. How can researchers design hybrid structures combining this compound with other pharmacophores (e.g., triazoles, morpholines) for enhanced efficacy?

Methodological Answer:

- Scaffold Hopping : Replace the oxadiazole core with triazoles or thiadiazoles while retaining the fluorophenyl and sulfonyl-piperidine motifs. Assess bioisosteric compatibility via overlays in MOE or Sybyl .

- Linker Optimization : Use spacers like ethylene glycol or alkyl chains to connect pharmacophores. For morpholine hybrids, maintain a 3–5 Å distance between the sulfonyl group and heterocycle for optimal allosteric modulation .

Q. Q7. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

Methodological Answer:

- HPLC-PDA/MS : Use C18 columns (ACN/water + 0.1% formic acid) to monitor degradation products.

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Track oxidation via peroxide spiking .

- Solid-State Characterization : Perform DSC/TGA to identify polymorphic transitions affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.